molecular formula C6H13N3 B13958658 2,7,9-Triazabicyclo[3.3.1]nonane CAS No. 501414-21-7

2,7,9-Triazabicyclo[3.3.1]nonane

Cat. No.: B13958658
CAS No.: 501414-21-7
M. Wt: 127.19 g/mol
InChI Key: GRWKYBSLMMNQIF-UHFFFAOYSA-N
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Description

2,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method is the [4 + 4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium acetate . This reaction proceeds through intramolecular ring transformation, resulting in the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms and the strained bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,7,9-Triazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by binding to specific sites, thereby increasing the receptor’s response to its natural ligand . This modulation can lead to improved cognitive functions and memory.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

501414-21-7

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2,7,9-triazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H13N3/c1-2-8-6-4-7-3-5(1)9-6/h5-9H,1-4H2

InChI Key

GRWKYBSLMMNQIF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CNCC1N2

Origin of Product

United States

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